molecular formula C20H30ClN3O3S B13856575 Darunavir impurity 7 (S,S-isomer)

Darunavir impurity 7 (S,S-isomer)

Cat. No.: B13856575
M. Wt: 428.0 g/mol
InChI Key: BGOWVXGSHKRYIU-FKLPMGAJSA-N
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Description

Darunavir impurity 7 (S,S-isomer) is a chemical compound that is structurally related to Darunavir, a second-generation HIV-1 protease inhibitor. This impurity is one of the stereoisomers of Darunavir, specifically the (S,S)-isomer. It is often studied in the context of pharmaceutical research to understand the purity and efficacy of Darunavir formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Darunavir impurity 7 (S,S-isomer) involves several steps, including the formation of the core structure and the introduction of specific functional groups. The synthetic route typically starts with the preparation of the bicyclic side chain, followed by the attachment of the sulfonamide group. The reaction conditions often involve the use of solvents like acetone and reagents such as lithium aluminum hydride for reduction .

Industrial Production Methods

Industrial production of Darunavir impurity 7 (S,S-isomer) involves scalable processes that ensure high yield and purity. Techniques such as hot-melt extrusion and spray-drying are employed to produce solid dispersions of the compound. These methods are optimized to maintain the stability and bioavailability of the impurity .

Chemical Reactions Analysis

Types of Reactions

Darunavir impurity 7 (S,S-isomer) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives .

Scientific Research Applications

Darunavir impurity 7 (S,S-isomer) has several scientific research applications:

Mechanism of Action

The mechanism of action of Darunavir impurity 7 (S,S-isomer) is similar to that of Darunavir. It inhibits the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. The compound binds to the active site of the protease enzyme, blocking its activity and reducing the viral load in infected individuals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Darunavir impurity 7 (S,S-isomer) is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The (S,S)-isomer may exhibit different pharmacokinetic and pharmacodynamic properties compared to other isomers, making it a valuable compound for detailed study in pharmaceutical research .

Properties

Molecular Formula

C20H30ClN3O3S

Molecular Weight

428.0 g/mol

IUPAC Name

4-amino-N-[(2S,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C20H29N3O3S.ClH/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16;/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3;1H/t19-,20-;/m0./s1

InChI Key

BGOWVXGSHKRYIU-FKLPMGAJSA-N

Isomeric SMILES

CC(C)CN(C[C@@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N.Cl

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N.Cl

Origin of Product

United States

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